4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a combination of bromine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, including the formation of the triazole ring, thiadiazole ring, and the final coupling with the benzamide moiety. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazide with a suitable electrophile.
Coupling Reactions: The final step involves coupling the triazole-thiadiazole intermediate with a brominated benzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and thiadiazole rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium on carbon can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to its combination of triazole and thiadiazole rings, which provide distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14BrFN6OS |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H14BrFN6OS/c1-10-9-14(21)7-8-15(10)27-11(2)16(24-26-27)17-22-19(29-25-17)23-18(28)12-3-5-13(20)6-4-12/h3-9H,1-2H3,(H,22,23,25,28) |
InChI Key |
AWBZMDSULZKIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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